molecular formula C12H12BrN3O2 B2978760 N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide CAS No. 1172921-58-2

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide

Cat. No.: B2978760
CAS No.: 1172921-58-2
M. Wt: 310.151
InChI Key: XALQJDHKDUAOIS-UHFFFAOYSA-N
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Description

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the oxadiazole derivative with 2-methylpropanoic acid or its derivatives under appropriate conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: The oxadiazole ring can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide in the presence of a catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Coupling: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products Formed

    Substitution: Formation of substituted derivatives with various functional groups.

    Coupling: Formation of biaryl or other complex structures.

Scientific Research Applications

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in the development of new drugs due to its biological activities.

    Materials Science: Use in the synthesis of advanced materials with specific properties.

    Biological Studies: Investigation of its effects on biological systems and potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromophenyl group can interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways would depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine: Similar structure with a triazole ring instead of an oxadiazole ring.

    4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Contains a pyrazole ring and a bromophenyl group.

Uniqueness

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide is unique due to the presence of the oxadiazole ring, which imparts specific chemical and biological properties. The combination of the bromophenyl group and the oxadiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3O2/c1-7(2)10(17)14-12-16-15-11(18-12)8-4-3-5-9(13)6-8/h3-7H,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XALQJDHKDUAOIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(O1)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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